molecular formula C14H11BrN2O B5788289 3-(4-bromophenyl)-N-3-pyridinylacrylamide

3-(4-bromophenyl)-N-3-pyridinylacrylamide

Cat. No. B5788289
M. Wt: 303.15 g/mol
InChI Key: MJHRMTOFBUJSEE-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-N-3-pyridinylacrylamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinases and has been shown to have potential therapeutic applications in cancer treatment. In

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-3-pyridinylacrylamide involves the inhibition of protein kinases. Specifically, this compound targets the ATP-binding site of protein kinases, preventing them from phosphorylating their downstream targets. This inhibition leads to a disruption of cellular signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of protein kinases. This inhibition can lead to a decrease in cell viability and proliferation, making this compound a potential therapeutic agent for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-bromophenyl)-N-3-pyridinylacrylamide in lab experiments is its potency as a protein kinase inhibitor. This compound has been shown to be effective at inhibiting a wide range of protein kinases, making it a useful tool for studying cellular signaling pathways. However, one limitation of this compound is its potential for off-target effects. As with any chemical compound, it is important to carefully control for potential off-target effects when using this compound in lab experiments.

Future Directions

There are many potential future directions for research involving 3-(4-bromophenyl)-N-3-pyridinylacrylamide. One area of interest is the development of more selective protein kinase inhibitors that target specific signaling pathways. Additionally, this compound may have potential therapeutic applications in the treatment of other diseases beyond cancer and inflammatory disorders. Finally, further research is needed to fully understand the potential off-target effects of this compound and how to control for them in lab experiments.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-N-3-pyridinylacrylamide involves the reaction of 4-bromoaniline with 3-pyridinecarboxaldehyde in the presence of acetic acid. The resulting product is then reacted with acryloyl chloride to yield the final product. The synthesis of this compound has been well-documented in the literature and is relatively straightforward.

Scientific Research Applications

3-(4-bromophenyl)-N-3-pyridinylacrylamide has been extensively used in scientific research as a protein kinase inhibitor. It has been shown to have potential therapeutic applications in cancer treatment, as many cancer cells rely on protein kinases for survival and proliferation. Additionally, this compound has been used to study the role of protein kinases in various disease states, including neurodegenerative diseases and inflammatory disorders.

properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c15-12-6-3-11(4-7-12)5-8-14(18)17-13-2-1-9-16-10-13/h1-10H,(H,17,18)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHRMTOFBUJSEE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.